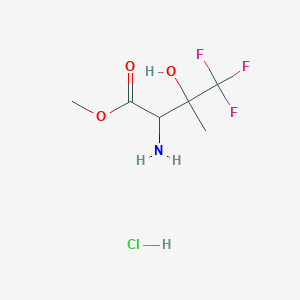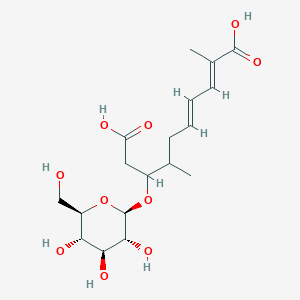![molecular formula C15H19BrN4O2 B2720869 1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane CAS No. 2094889-47-9](/img/structure/B2720869.png)
1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane typically involves multi-step reactions starting from readily available precursors. One common approach involves the bromination of imidazo[1,2-a]pyrazine followed by acylation to introduce the carbonyl group. The final step involves the formation of the azepane ring through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid
- 3-Bromoimidazo[1,2-a]pyridine
- N-(Pyridin-2-yl)amides
Uniqueness
1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane is unique due to its combination of a brominated imidazo[1,2-a]pyrazine core with an azepane ring. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
IUPAC Name |
(6-bromoimidazo[1,2-a]pyrazin-3-yl)-[3-(methoxymethyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2/c1-22-10-11-4-2-3-5-19(8-11)15(21)12-6-18-14-7-17-13(16)9-20(12)14/h6-7,9,11H,2-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCOVCLTNWJCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN(C1)C(=O)C2=CN=C3N2C=C(N=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2720789.png)

![1-{2-[(3,4-Difluorophenoxy)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2720791.png)
![1-(3,4-Dichlorophenyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2720792.png)
![N-(2,4-DIMETHOXYPHENYL)-N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}ETHANEDIAMIDE](/img/structure/B2720794.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2720798.png)

![1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B2720800.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B2720801.png)
![(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2720804.png)
![2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2720805.png)

![1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2720809.png)
